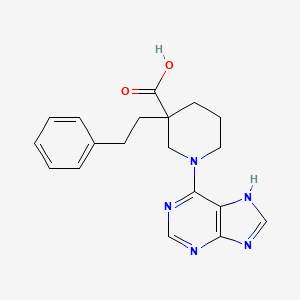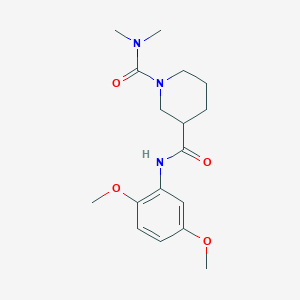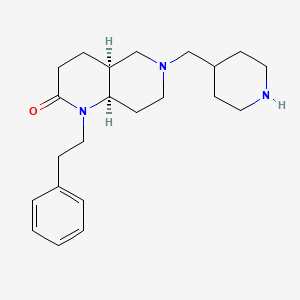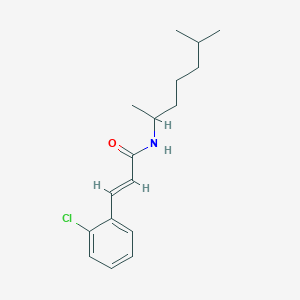
3-(2-phenylethyl)-1-(9H-purin-6-yl)piperidine-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2-phenylethyl)-1-(9H-purin-6-yl)piperidine-3-carboxylic acid is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known by its chemical name, PEPA, and has been studied for its pharmacological properties.
Wirkmechanismus
PEPA acts as an agonist of the AMPA receptor, specifically targeting the GluA2 subunit. It binds to the receptor and induces a conformational change, which results in the opening of the ion channel and the influx of positively charged ions into the cell. This leads to the depolarization of the neuron and the initiation of an action potential.
Biochemical and Physiological Effects:
PEPA has been shown to enhance synaptic transmission and plasticity in the brain. It increases the amplitude and frequency of excitatory postsynaptic currents (EPSCs) and enhances long-term potentiation (LTP), which is a form of synaptic plasticity that underlies learning and memory.
Vorteile Und Einschränkungen Für Laborexperimente
PEPA has several advantages for lab experiments, including its selectivity for the GluA2 subunit of the AMPA receptor and its ability to enhance synaptic transmission and plasticity. However, it also has some limitations, such as its potential toxicity and the need for careful dosing to avoid unwanted effects.
Zukünftige Richtungen
There are several future directions for research on PEPA. One area of interest is the development of more selective and potent AMPA receptor agonists that can be used to study specific subunits and isoforms of the receptor. Another direction is the investigation of the potential therapeutic applications of PEPA in neurological and psychiatric disorders, such as Alzheimer's disease and depression. Additionally, the use of PEPA in combination with other compounds, such as NMDA receptor antagonists, may provide new insights into the mechanisms underlying synaptic plasticity and cognitive function.
Synthesemethoden
The synthesis method of PEPA involves the reaction of 2-phenylethylamine with 6-chloropurine in the presence of a palladium catalyst. This reaction results in the formation of an intermediate, which is then further reacted with piperidine-3-carboxylic acid to produce PEPA.
Wissenschaftliche Forschungsanwendungen
PEPA has been extensively studied for its potential applications in neuroscience research. It is a selective agonist of the AMPA receptor, which is a type of glutamate receptor that plays a crucial role in synaptic plasticity, learning, and memory. The compound has been used to study the mechanisms underlying synaptic transmission and plasticity in the brain.
Eigenschaften
IUPAC Name |
3-(2-phenylethyl)-1-(7H-purin-6-yl)piperidine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5O2/c25-18(26)19(9-7-14-5-2-1-3-6-14)8-4-10-24(11-19)17-15-16(21-12-20-15)22-13-23-17/h1-3,5-6,12-13H,4,7-11H2,(H,25,26)(H,20,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCEXUVBOIUSQHI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=NC=NC3=C2NC=N3)(CCC4=CC=CC=C4)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Phenylethyl)-1-(9H-purin-6-YL)piperidine-3-carboxylic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(5-amino-3-methyl-1H-pyrazol-1-yl)acetyl]-4-benzyl-3-ethyl-1,4-diazepan-5-one](/img/structure/B5298509.png)
![4-bromo-N'-{[(4-methylphenoxy)acetyl]oxy}benzenecarboximidamide](/img/structure/B5298513.png)
![6-(1-methyl-1H-imidazol-2-yl)-N-[1-methyl-2-(3-methylpyridin-2-yl)ethyl]pyridazin-3-amine](/img/structure/B5298521.png)

![2,6-dihydroxy-N-[1-methyl-2-(3-methylpyridin-2-yl)ethyl]benzamide](/img/structure/B5298555.png)
![N-[2-(2,3-dihydro-1H-inden-2-ylamino)-1-methyl-2-oxoethyl]nicotinamide](/img/structure/B5298559.png)
![N-(2-fluorophenyl)-2-[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]acetamide](/img/structure/B5298571.png)
![N-ethyl-N-[(3-{[3-(methoxymethyl)pyrrolidin-1-yl]carbonyl}pyrazolo[1,5-a]pyrimidin-6-yl)methyl]ethanamine](/img/structure/B5298575.png)

![N-(5-chloro-2,4-dimethoxyphenyl)-4-[6-(1-pyrrolidinyl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5298603.png)


![ethyl 1-{2-[4-(allyloxy)phenoxy]ethyl}-3-piperidinecarboxylate hydrochloride](/img/structure/B5298618.png)
![2-{2-[2-(4-chlorophenyl)vinyl]-1H-benzimidazol-1-yl}-N-isopropyl-N-phenylacetamide](/img/structure/B5298621.png)